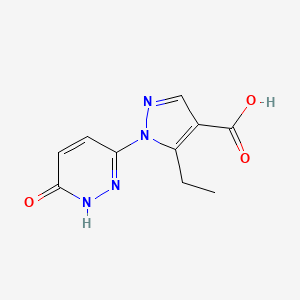
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (EHPCA) is an organic compound that is composed of an ethyl group, a hydroxypyridazin-3-yl group, and a pyrazole-4-carboxylic acid group. It is an important intermediate for the synthesis of various heterocyclic compounds, including those with potential pharmacological applications. EHPCA has been used in a variety of laboratory experiments, and it has been studied extensively in terms of its structure, synthesis, and biological activities.
Wissenschaftliche Forschungsanwendungen
Potential Anticancer Agents
Research into the synthesis of compounds related to 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has indicated potential applications in the development of anticancer agents. For instance, studies on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives that share structural motifs with the compound , have explored their effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia, demonstrating potential anticancer activities (Temple et al., 1983).
Antimicrobial Applications
The synthesis and preparation of derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, a compound closely related to 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, have shown significant to moderate antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential for developing new antimicrobial agents based on modifications of the core structure of 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (Abdel-Mohsen, 2014).
Synthesis of Heterocyclic Compounds
The chemical versatility of pyrazole derivatives allows for the synthesis of a wide range of heterocyclic compounds, which have applications in various areas of medicinal chemistry and drug development. Studies have outlined the synthesis of novel pyrazoline and pyrazole derivatives, demonstrating the utility of these compounds as precursors in the development of drugs with potential antibacterial and antifungal activities (Hassan, 2013).
Coordination Polymers and Materials Science
The structural properties of pyrazole derivatives also make them suitable ligands in the construction of coordination polymers, which have potential applications in materials science, including catalysis, gas storage, and molecular sensing. Research into bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which share a functional group with the target compound, has led to the development of novel coordination polymers with Zn(II) and Cd(II) ions, illustrating the compound's potential in the design of new materials (Cheng et al., 2017).
Antitumor Activity
Further derivatives of pyrazole compounds have been synthesized and evaluated for their antitumor activities, demonstrating the therapeutic potential of these molecules. The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing against various cancer cell lines highlight the ongoing research into exploiting the chemical diversity of pyrazole derivatives for anticancer drug development (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
5-ethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-7-6(10(16)17)5-11-14(7)8-3-4-9(15)13-12-8/h3-5H,2H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOWKZOMZJIRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)




![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)


